molecular formula C8H4F5N3O B14056129 Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- CAS No. 140158-12-9

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-

Katalognummer: B14056129
CAS-Nummer: 140158-12-9
Molekulargewicht: 253.13 g/mol
InChI-Schlüssel: SYORFDLAKRSGMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C8H4F5N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a pentafluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with pentafluorobenzaldehyde under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- can be compared with other similar compounds, such as:

The uniqueness of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- lies in its pentafluorophenyl group, which imparts distinctive chemical properties and makes it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

140158-12-9

Molekularformel

C8H4F5N3O

Molekulargewicht

253.13 g/mol

IUPAC-Name

[(2,3,4,5,6-pentafluorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H4F5N3O/c9-3-2(1-15-16-8(14)17)4(10)6(12)7(13)5(3)11/h1H,(H3,14,16,17)

InChI-Schlüssel

SYORFDLAKRSGMU-UHFFFAOYSA-N

Kanonische SMILES

C(=NNC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.